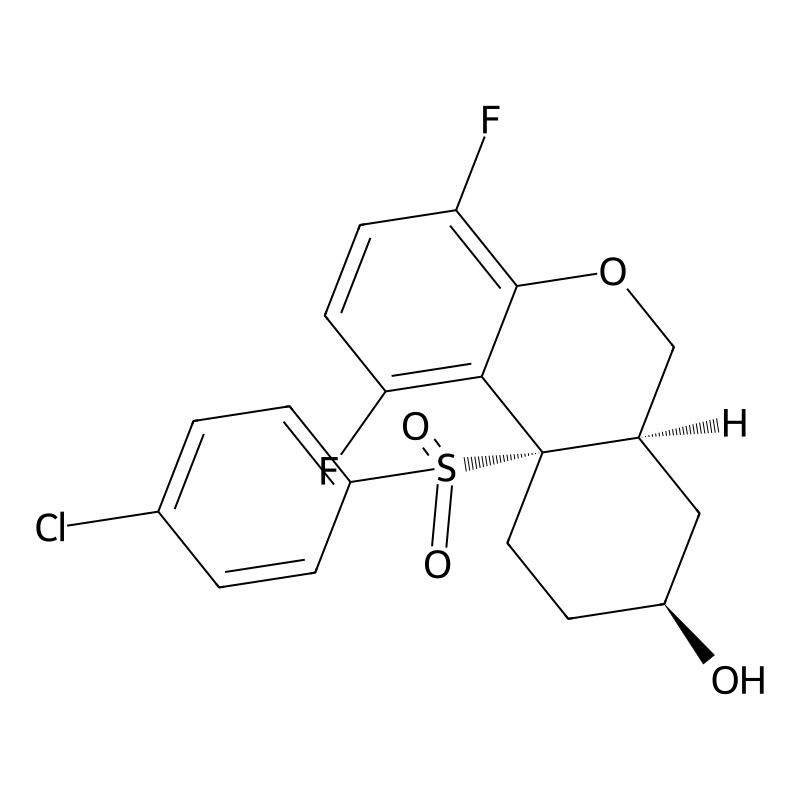

(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol, with the CAS number 944949-06-8, is a synthetic organic molecule characterized by its complex structure which includes a benzochromene core. Its molecular formula is , and it has a molecular weight of approximately 414.85 g/mol. The compound features a sulfonyl group attached to a chlorophenyl moiety, as well as difluoro substitutions, which may impart specific chemical properties and biological activities.

The chemical reactivity of this compound can be attributed to its functional groups. The sulfonyl group is known for its ability to participate in nucleophilic substitution reactions. The difluoroalkyl groups can also undergo reactions typical of halogenated compounds, such as nucleophilic displacement or elimination reactions. Additionally, the presence of hydroxyl groups may allow for hydrogen bonding interactions and further chemical modifications.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of benzochromenes have been studied for their anti-inflammatory, analgesic, and anticancer activities. The presence of the chlorophenyl and sulfonyl groups may enhance the compound's interaction with biological targets, potentially leading to unique therapeutic effects.

The synthesis of (6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the benzochromene core through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions using sulfonyl chlorides or other sulfonating agents.

- Difluorination can be achieved through fluorination methods involving reagents such as sulfur tetrafluoride or other fluorinating agents.

- Final modifications to introduce the hydroxyl group may involve reduction reactions.

This compound may find applications in various fields including:

- Pharmaceuticals: As a potential drug candidate due to its structural features that may confer biological activity.

- Chemical Research: As a reference compound in studies exploring structure-activity relationships (SAR) in medicinal chemistry.

- Material Science: If applicable properties are discovered, it could be used in developing new materials or coatings.

Interaction studies would typically involve evaluating how this compound interacts with biological macromolecules such as proteins or nucleic acids. Techniques such as:

- Molecular docking simulations

- In vitro assays to assess binding affinity

- Cell-based assays to evaluate biological responses

These studies would elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol, including:

- (6aR)-10a-(4-Chlorophenyl)sulfonyl-1-fluoro-6H-benzo[c]chromene

- Contains a fluorine atom instead of difluorinated groups.

- May exhibit different biological properties due to reduced steric hindrance.

- (6aR)-10-(Phenylsulfonyl)-1-bromo-6H-benzo[c]chromene

- Features a bromine atom instead of fluorine.

- Potentially different reactivity and interaction profiles.

- (6aR)-10-(4-Methylphenyl)sulfonyl-1-hydroxy-6H-benzo[c]chromene

- Contains a methyl group instead of chlorine.

- May influence solubility and biological activity.